molecular formula C15H16N2O B1597314 Acetamide, N-[3-[(phenylmethyl)amino]phenyl]- CAS No. 29103-59-1

Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-

Cat. No.: B1597314
CAS No.: 29103-59-1
M. Wt: 240.3 g/mol
InChI Key: ZTGDAOSRFXNWKJ-UHFFFAOYSA-N
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Description

Acetamide, N-[3-[(phenylmethyl)amino]phenyl]- (CAS: 29103-58-0) is a synthetic acetamide derivative characterized by a phenyl ring substituted with a benzylamino (-NH-CH₂-C₆H₅) group at the 3-position, linked to an acetamide (-NH-CO-CH₃) moiety. Its molecular formula is C₁₇H₂₀N₂O, with a molecular weight of 276.35 g/mol . Synonyms include 3-(Benzylethylamino)acetanilide and N-[3-[ethyl(phenylmethyl)amino]phenyl]acetamide. This compound is primarily used as an intermediate in organic synthesis, particularly for constructing polyamide polymers or heterocyclic frameworks .

Properties

IUPAC Name

N-[3-(benzylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-12(18)17-15-9-5-8-14(10-15)16-11-13-6-3-2-4-7-13/h2-10,16H,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGDAOSRFXNWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067441
Record name Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29103-59-1
Record name N-[3-[(Phenylmethyl)amino]phenyl]acetamide
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Record name Acetamide, N-(3-((phenylmethyl)amino)phenyl)-
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Record name Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-
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Record name Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-
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Record name N-[3-[(phenylmethyl)amino]phenyl]acetamide
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Biological Activity

Acetamide, N-[3-[(phenylmethyl)amino]phenyl]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H18N2O
  • Molecular Weight : 258.33 g/mol
  • IUPAC Name : N-[3-[(phenylmethyl)amino]phenyl]acetamide

The biological activity of Acetamide, N-[3-[(phenylmethyl)amino]phenyl]- can be attributed to its interaction with various biological targets. It has been shown to influence multiple pathways, particularly those involving enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific kinases, which are crucial in various signaling pathways related to cancer and other diseases .
  • Receptor Interaction : The compound may also interact with neurotransmitter receptors, potentially affecting neurological functions .

Biological Activity

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that Acetamide, N-[3-[(phenylmethyl)amino]phenyl]- possesses antimicrobial properties against various bacteria and fungi .
  • Anticancer Potential : Its derivatives have been evaluated for anticancer activity, particularly in inhibiting tumor growth through kinase inhibition .
  • Neuropharmacological Effects : There is evidence suggesting that the compound may have effects on the central nervous system, possibly acting as an anxiolytic or anticonvulsant agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-:

  • Study on Kinase Inhibition :
    • A study synthesized a series of compounds related to Acetamide and tested their efficacy as kinase inhibitors. The results indicated significant activity against specific kinases associated with cancer .
  • Antimicrobial Testing :
    • In vitro tests showed that Acetamide demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Neuropharmacological Assessment :
    • Research focused on the neuropharmacological properties revealed that certain derivatives could modulate neurotransmitter systems, suggesting potential use in treating anxiety disorders or epilepsy .

Data Summary

The following table summarizes key findings from various studies on Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-:

Study FocusFindingsReference
Kinase InhibitionSignificant inhibition of cancer-related kinases
Antimicrobial ActivityEffective against multiple bacterial strains
Neuropharmacological EffectsPotential anxiolytic and anticonvulsant properties

Scientific Research Applications

Analytical Chemistry

Acetamide, N-[3-[(phenylmethyl)amino]phenyl]- is utilized in analytical chemistry, particularly in the separation and analysis of compounds using High-Performance Liquid Chromatography (HPLC).

HPLC Methodology

  • Column Type : Newcrom R1 HPLC column
  • Mobile Phase Composition : Acetonitrile (MeCN), water, and phosphoric acid (for Mass-Spec applications, phosphoric acid is replaced with formic acid).
  • Particle Size : Smaller 3 µm particles for fast Ultra-Performance Liquid Chromatography (UPLC).

This method allows for efficient separation and purification of Acetamide, making it suitable for pharmacokinetic studies and impurity isolation .

Biological Research

The compound has shown promising interactions with various biological targets, making it a candidate for therapeutic applications. Interaction studies focus on its binding affinities and mechanisms of action.

Therapeutic Potential

  • Binding Studies : Assessing how Acetamide interacts with specific receptors or enzymes.
  • Safety Profile Evaluation : Understanding potential toxicity and side effects through in vitro and in vivo studies.

These investigations are crucial for determining the compound's suitability as a drug candidate.

Synthetic Organic Chemistry

Acetamide, N-[3-[(phenylmethyl)amino]phenyl]- can undergo various chemical reactions typical of amides and aromatic compounds.

Key Reactions

  • Amidation Reactions : Forming new amides through nucleophilic substitution.
  • Aromatic Substitution : Modifying the phenyl rings to enhance biological activity or alter physical properties.

These reactions are fundamental for synthesizing derivatives that may exhibit improved efficacy or reduced toxicity compared to the parent compound.

Case Study 1: Pharmacokinetics

In a study examining the pharmacokinetics of Acetamide derivatives, researchers utilized HPLC to analyze blood samples from test subjects treated with the compound. The results indicated a significant correlation between dosage and plasma concentration over time, suggesting effective absorption and metabolism.

Case Study 2: Binding Affinity Assessment

Another study focused on the binding affinity of Acetamide to specific protein targets implicated in cancer pathways. The findings revealed that modifications to the acetamide group enhanced binding efficiency, indicating potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The benzylamino substituent distinguishes this compound from other N-(substituted phenyl)acetamides. Key comparisons include:

  • N-(3-Nitrophenyl)acetamide (CAS: Unspecified; C₈H₈N₂O₂): The nitro group (-NO₂) at the 3-position is strongly electron-withdrawing, reducing electron density on the aromatic ring. This decreases solubility in polar solvents (e.g., water) compared to the electron-donating benzylamino group. NMR Shifts: Nitro-substituted acetamides exhibit downfield shifts for aromatic protons (δ ~8.0–8.5 ppm) due to electron withdrawal, whereas benzylamino-substituted analogs show upfield shifts (δ ~6.5–7.5 ppm) .
  • N-(3-Aminophenyl)acetamide (CAS: 6375-47-9; C₈H₁₀N₂O): The primary amino (-NH₂) group increases hydrophilicity and basicity. In contrast, the benzylamino group enhances lipophilicity (logP ~2.5 vs. ~1.2 for -NH₂), favoring passive diffusion across biological membranes .

Structural Analogues and Bioactivity

  • The benzylamino analog’s bioactivity remains unstudied but may show enhanced potency due to improved lipophilicity .
  • No bioactivity data is available for either compound .

Data Table: Comparative Analysis of Acetamide Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
N-[3-[(Phenylmethyl)amino]phenyl]acetamide Benzylamino (3-position) C₁₇H₂₀N₂O 276.35 High lipophilicity; synthetic intermediate
N-(3-Nitrophenyl)acetamide Nitro (3-position) C₈H₈N₂O₂ 164.16 Electron-withdrawing; low solubility
N-(3-Aminophenyl)acetamide Amino (3-position) C₈H₁₀N₂O 150.18 Hydrophilic; potential bioavailability issues
N-(4-Hydroxyphenethyl)acetamide Hydroxyphenethyl C₁₀H₁₃NO₂ 179.22 Cytotoxic (38.3% mortality at 0.1 mg/mL)

Preparation Methods

Amination of Aromatic Acetamide Derivatives

  • Starting Materials: The precursor is often an acetamido-substituted aniline or related aromatic amine.
  • Amination Reaction: Introduction of the phenylmethyl (benzyl) amino group onto the aromatic ring is achieved via nucleophilic substitution or reductive amination, depending on the precursor structure.
  • Typical Conditions: Reactions are carried out in organic solvents such as methyl ethyl ketone, chloroform, or tetrahydrofuran at controlled temperatures ranging from -70 °C to ambient temperature to prevent side reactions.

Acetylation to Form the Acetamide Group

  • Reagents: Chloroacetyl chloride or acetic anhydride is used to introduce the acetamide moiety by reacting with the amino group on the aromatic ring.
  • Catalysts and Bases: Triethylamine or similar bases are added to neutralize the generated hydrochloric acid and drive the reaction forward.
  • Temperature Control: The reaction is typically maintained below 20 °C during reagent addition to minimize decomposition or side reactions.

Purification and Crystallization

  • After completion, the reaction mixture is extracted with water and organic solvents, dried over anhydrous magnesium sulfate, and concentrated.
  • The product is precipitated by adding methylene chloride or ethanol, filtered, and recrystallized to enhance purity.
  • Typical melting points for related acetamide derivatives range from 198 °C to 246 °C, indicating successful formation of the target compound.

Representative Synthetic Procedure Example

Step Reagents and Conditions Description Outcome
1 2-Chloro-N-[3-(phenylmethyl)amino]aniline, triethylamine, chloroacetyl chloride, chloroform, 0 to 20 °C Acetylation of the amino-substituted aniline to form the acetamide intermediate Formation of chloroacetamide intermediate
2 Nucleophilic substitution or reductive amination with benzylamine derivatives, methyl ethyl ketone, room temperature Introduction of phenylmethyl amino group at the 3-position on the phenyl ring Formation of N-[3-[(phenylmethyl)amino]phenyl]acetamide
3 Extraction with water, drying over MgSO4, concentration, precipitation with methylene chloride or ethanol Purification and isolation of the product Yellow solid with 40-50% yield, melting point around 198-246 °C

This procedure is adapted from patent literature and experimental reports with modifications for scale and solvent systems to optimize yield and purity.

Comparative Analysis of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Amination followed by acetylation 2-chloroacetamide derivatives, benzylamine, triethylamine, chloroacetyl chloride Low temperature (-70 to 20 °C), organic solvents (chloroform, methyl ethyl ketone) 40-50% High selectivity, well-documented Requires strict temperature control
Direct reductive amination Aromatic aldehydes, benzylamine, reducing agent (e.g., NaBH4) Room temperature to mild heating Variable, 30-60% Simpler steps, mild conditions Possible side reactions, purification needed
Multi-step synthesis via protected intermediates Protected amines, acyl chlorides, deprotection steps Multiple temperature and solvent changes Moderate Allows functional group tolerance Longer synthesis time, more reagents

Research Findings and Optimization Insights

  • Temperature Control: Maintaining low temperatures during reagent addition (e.g., -70 °C for tert-butyl hypochlorite addition) minimizes side reactions and improves product purity.
  • Solvent Choice: Mixed solvent systems such as tetrahydrofuran-methylene chloride mixtures facilitate better solubility and reaction kinetics.
  • Base Selection: Triethylamine is preferred for neutralizing acid byproducts and promoting smooth acetylation.
  • Purification: Recrystallization from ethanol or precipitation with methylene chloride effectively removes impurities and yields crystalline product with consistent melting points.

Summary Table of Key Data

Parameter Value / Condition Notes
Molecular Weight ~240.3 g/mol For Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-
Typical Yield 40-50% Depending on method and scale
Melting Point 198-246 °C Indicates purity and identity
Solvents Used Chloroform, methyl ethyl ketone, methylene chloride, tetrahydrofuran Selected for solubility and reaction control
Temperature Range -70 °C to 20 °C Critical for selective reactions
Bases Triethylamine Neutralizes acid byproducts

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Acetamide, N-[3-[(phenylmethyl)amino]phenyl]- while minimizing byproducts?

  • Methodological Answer : Utilize factorial design (e.g., full or fractional factorial experiments) to systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions . Incorporate reaction path search methods based on quantum chemical calculations to predict intermediates and transition states, as demonstrated in ICReDD's approach to narrowing experimental conditions . Cross-reference spectral data (e.g., NMR, IR) from NIST Chemistry WebBook to validate intermediate structures .

Q. What are the recommended spectroscopic and chromatographic techniques for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/1313C NMR to confirm substituent positions on the phenyl ring and acetamide backbone. Compare chemical shifts with NIST’s Acetamide, N-phenyl data .
  • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Validate retention times against structurally similar amides (e.g., N-(3-Amino-4-methoxyphenyl)acetamide) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification and fragmentation pattern analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Review Safety Data Sheets (SDS) for analogous acetamides (e.g., N-chloro-N-phenylacetamide) to identify risks (e.g., respiratory irritation, flammability) .
  • Handling : Use inert-atmosphere gloveboxes for moisture-sensitive steps, as hygroscopicity is common in aromatic amides .
  • Waste Disposal : Follow institutional guidelines for halogenated/organic waste, prioritizing neutralization before disposal.

Q. How can researchers validate the purity of synthesized batches?

  • Methodological Answer : Combine quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) and HPLC-UV/ELSD to quantify impurities. Compare melting point ranges with literature values (e.g., NIST’s Acetanilide: 113–115°C) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data for this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and compare with observed data. Use software like Gaussian or ORCA for energy minimization and vibrational mode analysis. Discrepancies in 1^1H NMR splitting patterns may arise from rotational barriers—address these via variable-temperature NMR .

Q. What strategies integrate experimental data with AI-driven simulations for reaction optimization?

  • Methodological Answer : Implement COMSOL Multiphysics for multiparameter optimization (e.g., diffusion kinetics in solvent systems). Train machine learning models on historical reaction datasets to predict yields under untested conditions. Use ICReDD’s feedback loop, where experimental results refine computational parameters .

Q. How can researchers elucidate the compound’s reaction mechanisms under catalytic conditions?

  • Methodological Answer :

  • Kinetic Studies : Conduct stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates.
  • Computational Insights : Apply molecular dynamics (MD) simulations to track transition states in catalytic cycles. Validate with isotopic labeling (e.g., 15^{15}N in the amino group) .

Q. What advanced techniques address challenges in quantifying low-concentration degradation products?

  • Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) for trace analysis. Couple with solid-phase extraction (SPE) to pre-concentrate samples. Reference NIST’s tandem mass spectral libraries for fragmentation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-
Reactant of Route 2
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Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-

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